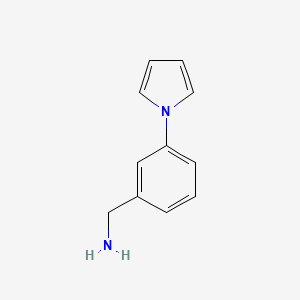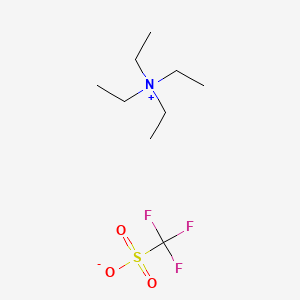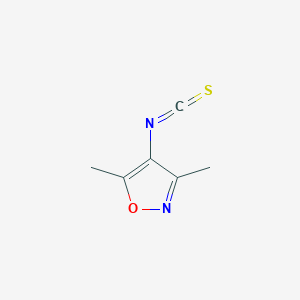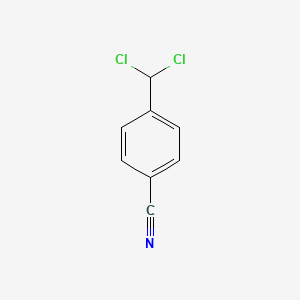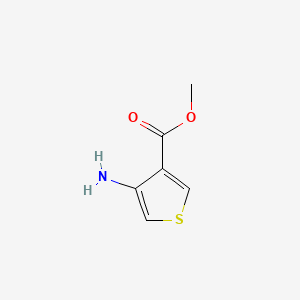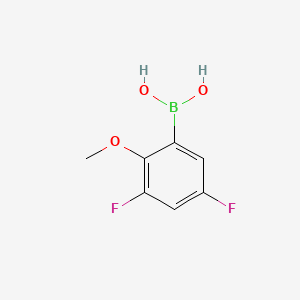
3,5-Difluoro-2-methoxyphenylboronic acid
Vue d'ensemble
Description
3,5-Difluoro-2-methoxyphenylboronic acid (3,5-DFMPA) is an important reagent in organic synthesis. It is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. 3,5-DFMPA is also a useful reagent in the synthesis of polymers, polysaccharides, and other polymeric materials. It has been used in the synthesis of a variety of drugs, such as antifungal agents, antibiotics, and antiviral agents.
Applications De Recherche Scientifique
Fluorescence Quenching Studies
Fluorescence quenching studies of boronic acid derivatives, such as 5-chloro-2-methoxyphenylboronic acid, have contributed to understanding the mechanisms behind fluorescence quenching phenomena. These studies are crucial for developing fluorescent sensors and imaging agents, which have widespread applications in biology and chemistry. The research demonstrated that static quenching mechanisms are active, suggesting potential applications in designing fluorescence-based sensors (Geethanjali, Nagaraja, & Melavanki, 2015).
Catalysis in Organic Synthesis
Boronic acids play a pivotal role in catalysis, as demonstrated by 3,5-Bis(perfluorodecyl)phenylboronic acid's application in facilitating direct amide condensation reactions. This showcases boronic acids' utility in green chemistry and organic synthesis, highlighting their importance in developing more efficient and environmentally friendly catalytic processes (Ishihara, Kondo, & Yamamoto, 2001).
Construction of Covalent Organic Frameworks (COFs)
Phenyl diboronic acid and its derivatives are instrumental in synthesizing covalent organic frameworks (COFs), which have a vast range of applications from gas storage to catalysis. The ability to create highly crystalline, porous structures with boronic acids underscores their potential in materials science, particularly in designing new materials with specific properties for targeted applications (Côté et al., 2005).
Enhancing Triplet Activity in Organic Phosphors
Boronic acid derivatives have been shown to significantly boost the triplet activity of organic phosphors without the need for heavy atoms. This discovery is particularly relevant in developing high-performance organic light-emitting diodes (OLEDs) and other optoelectronic devices, where triplet exciton harvesting can significantly enhance device efficiency (Huang et al., 2018).
Proton Exchange Membranes in Fuel Cells
In the development of fuel cell technology, boronic acid derivatives have contributed to synthesizing comb-shaped sulfonated polymers. These materials have shown promise as proton exchange membranes (PEMs), offering high proton conductivity and thermal stability, crucial for efficient and durable fuel cell performance (Kim, Robertson, & Guiver, 2008).
Propriétés
IUPAC Name |
(3,5-difluoro-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQHRWOUVJRCSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370389 | |
| Record name | 3,5-Difluoro-2-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-2-methoxyphenylboronic acid | |
CAS RN |
737000-76-9 | |
| Record name | 3,5-Difluoro-2-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



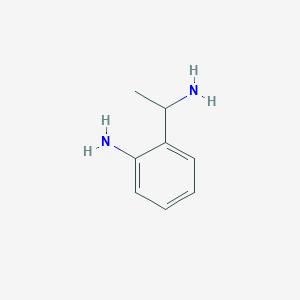
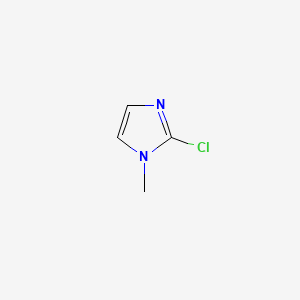
![[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid](/img/structure/B1586446.png)
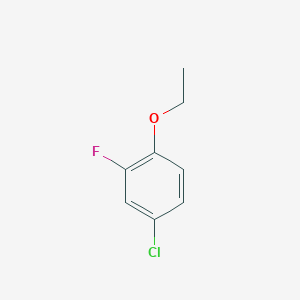
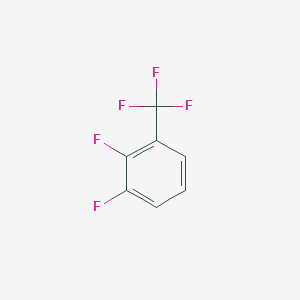
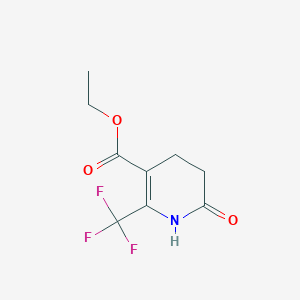
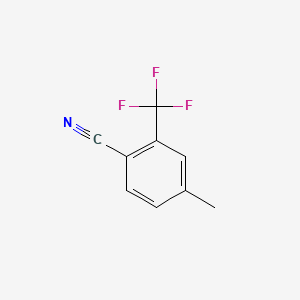
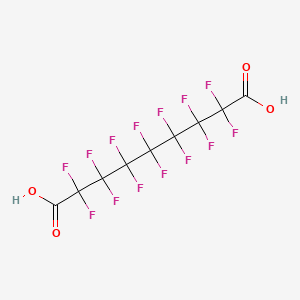
![2-[2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentyl]oxirane](/img/structure/B1586459.png)
